Cas no 1804407-87-1 (1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene)

1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring a unique combination of functional groups, including bromo, fluoro, nitro, and trifluoromethoxy substituents. This structure imparts high reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing properties of the nitro and trifluoromethoxy groups enhance its utility in nucleophilic substitution reactions, while the bromo and fluoro substituents provide selective modification sites for further derivatization. Its stability under standard conditions ensures ease of handling in synthetic workflows. The compound is particularly useful in the development of fluorinated bioactive molecules, where its structural motifs contribute to enhanced metabolic stability and binding affinity in target applications.
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene structure
1804407-87-1 structure
Product name:1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene
CAS No:1804407-87-1
MF:C7H2BrF4NO3
Molecular Weight:303.993295192719
CID:4977581

1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene 化学的及び物理的性質

名前と識別子

    • 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene
    • インチ: 1S/C7H2BrF4NO3/c8-4-1-3(16-7(10,11)12)2-5(6(4)9)13(14)15/h1-2H
    • InChIKey: OBAUQRZLUUOXKG-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)OC(F)(F)F)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 269
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 55

1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A013016102-250mg
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene
1804407-87-1 97%
250mg
504.00 USD 2021-06-25
Alichem
A013016102-500mg
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene
1804407-87-1 97%
500mg
863.90 USD 2021-06-25
Alichem
A013016102-1g
1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene
1804407-87-1 97%
1g
1,504.90 USD 2021-06-25

1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene 関連文献

1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzeneに関する追加情報

Chemical Profile of 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene (CAS No. 1804407-87-1)

1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene, identified by its Chemical Abstracts Service number (CAS No. 1804407-87-1), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated aromatic nitro compounds, which are widely studied for their potential applications in medicinal chemistry due to their unique structural and electronic properties.

The molecular structure of 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene consists of a benzene ring substituted with bromine, fluorine, nitro, and trifluoromethoxy functional groups. The presence of multiple halogen atoms and a nitro group enhances its reactivity, making it a valuable intermediate in synthetic chemistry. The trifluoromethoxy group, in particular, contributes to the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, this compound has been explored as a building block in the synthesis of novel therapeutic agents. Its structural features make it a promising candidate for developing small-molecule inhibitors targeting various biological pathways. For instance, researchers have investigated its potential in creating kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The electron-withdrawing nature of the nitro and fluoro groups allows for fine-tuning of the compound's binding affinity to biological targets.

One of the most compelling aspects of 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene is its versatility in chemical transformations. The bromine atom can be readily displaced by various nucleophiles, enabling the introduction of diverse functional groups. This property is particularly useful in constructing complex molecular architectures required for drug development. Additionally, the trifluoromethoxy group can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, further expanding its synthetic utility.

Recent studies have also highlighted the role of halogenated aromatic compounds like 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene in developing photodynamic therapy agents. The presence of electron-deficient aromatic rings enhances light absorption properties, making these compounds effective in generating reactive oxygen species that can induce cell death in targeted tissues. This application is particularly relevant in oncology, where precise targeting of cancer cells is crucial.

The agrochemical industry has also shown interest in this compound due to its potential as a precursor for developing novel pesticides. The structural motifs present in 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene are known to interfere with essential metabolic pathways in pests, offering a promising avenue for creating next-generation crop protection agents with improved efficacy and environmental safety.

From a computational chemistry perspective, the electronic properties of 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies have provided valuable insights into its reactivity and interaction with biological targets. The computational data help researchers optimize synthetic routes and predict the pharmacological properties of derivatives before experimental validation.

The synthesis of 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene typically involves multi-step organic transformations starting from commercially available aromatic precursors. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been employed to introduce the desired substituents with high regioselectivity and yield. These synthetic strategies underscore the importance of 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene as a key intermediate in modern organic synthesis.

The safety profile of this compound is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to minimize exposure risks. Industrial-scale production requires adherence to good manufacturing practices (GMP) to ensure consistency and purity standards are met for pharmaceutical and agrochemical uses.

In conclusion, 1-Bromo-2-fluoro-3-nitro-5-(trifluoromethoxy)benzene (CAS No. 1804407-87-1) represents a significant advancement in the realm of specialty chemicals. Its unique structural features and versatile reactivity make it an indispensable tool for researchers developing innovative solutions across pharmaceuticals, agrochemicals, and materials science. As scientific understanding progresses, further applications and derivatives of this compound are expected to emerge, reinforcing its importance in addressing global challenges in health and agriculture.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.